
5-Pyridin-4-ylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyridin-4-ylpentanal: is an organic compound that features a pyridine ring attached to a pentanal chain. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both an aldehyde group and a pyridine ring makes it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-4-ylpentanal typically involves the reaction of 4-pyridylmagnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 5-Pyridin-4-ylpentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-Pyridyl)-pentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 5-(4-Pyridyl)-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-(4-Pyridyl)-pentanoic acid.
Reduction: 5-(4-Pyridyl)-pentanol.
Substitution: Various substituted pyridyl-pentanal derivatives.
科学的研究の応用
Chemistry: 5-Pyridin-4-ylpentanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Medicine: The compound and its derivatives may have applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures with potential biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.
作用機序
The mechanism of action of 5-Pyridin-4-ylpentanal depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through its aldehyde group and pyridine ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Pyridylmethanol: Similar to 5-Pyridin-4-ylpentanal but with a shorter carbon chain.
4-Pyridylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-Pyridylmethylamine: Features an amine group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a pyridine ring. This combination allows for a wide range of chemical reactions and applications. The longer carbon chain compared to similar compounds provides additional flexibility in molecular design and synthesis.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
5-pyridin-4-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-9H,1-4H2 |
InChIキー |
HBQFWUDDJMMFQG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



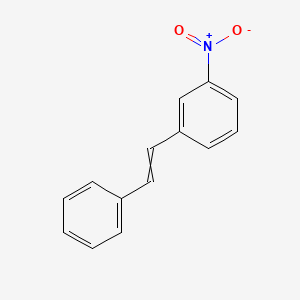

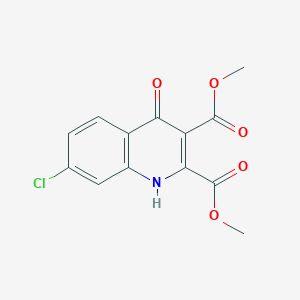
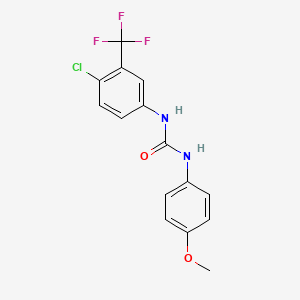
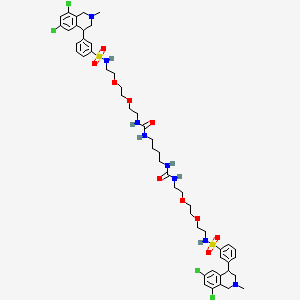
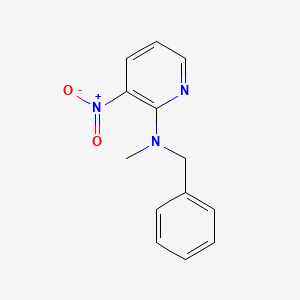
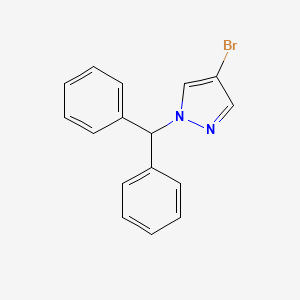

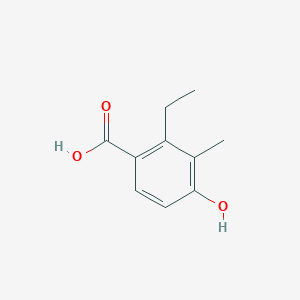
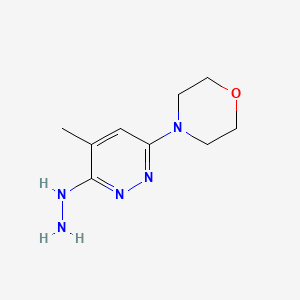
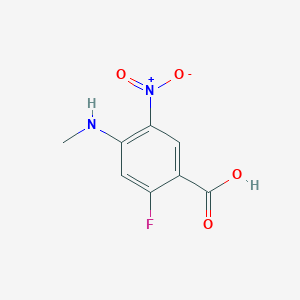

![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
